
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 is a synthetic peptide composed of the amino acids acetyl-cysteine, valine, aspartic acid, isoleucine, asparagine, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The C-terminal amino acid (cysteine) is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next amino acid (asparagine) is coupled using activating agents like HBTU or DIC.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amine modifications.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 depends on its specific application
Binding to receptors: The peptide can bind to specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Signal transduction: The peptide can modulate signaling pathways by interacting with intracellular proteins.
Vergleich Mit ähnlichen Verbindungen
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: can be compared to other peptides with similar sequences or functional groups:
Ac-Cys-Val-Asp-Ile-Asn-Asn-Asn-Cys-NH2: A similar peptide with slight variations in amino acid sequence.
Ac-Phe-Lys: Another peptide that can undergo similar chemical reactions but has different biological properties.
N-acetylcysteine (Ac-Cys): A simpler compound that shares the cysteine residue but lacks the complexity of the full peptide.
These comparisons highlight the unique properties of This compound , such as its specific sequence and potential for forming disulfide bonds, which can influence its stability and biological activity.
Eigenschaften
Molekularformel |
C35H56N12O14S2 |
|---|---|
Molekulargewicht |
933.0 g/mol |
IUPAC-Name |
2-[(4R,7S,10S,13S,16S,19S,22S,25R)-25-acetamido-7,10,13-tris(2-amino-2-oxoethyl)-16-[(2S)-butan-2-yl]-4-carbamoyl-6,9,12,15,18,21,24-heptaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-19-yl]acetic acid |
InChI |
InChI=1S/C35H56N12O14S2/c1-6-14(4)27-35(61)43-18(9-24(38)51)30(56)41-16(7-22(36)49)29(55)42-17(8-23(37)50)31(57)45-20(28(39)54)11-62-63-12-21(40-15(5)48)33(59)46-26(13(2)3)34(60)44-19(10-25(52)53)32(58)47-27/h13-14,16-21,26-27H,6-12H2,1-5H3,(H2,36,49)(H2,37,50)(H2,38,51)(H2,39,54)(H,40,48)(H,41,56)(H,42,55)(H,43,61)(H,44,60)(H,45,57)(H,46,59)(H,47,58)(H,52,53)/t14-,16-,17-,18-,19-,20-,21-,26-,27-/m0/s1 |
InChI-Schlüssel |
VXFIYXDXPBZJRN-HFOKRWRUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


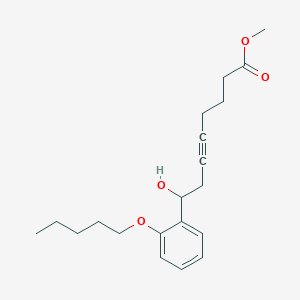
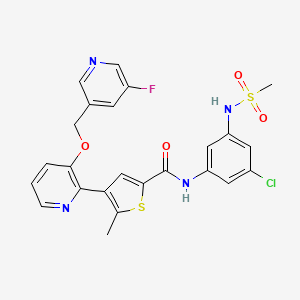
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
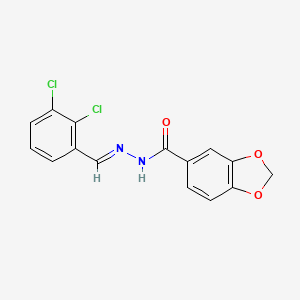
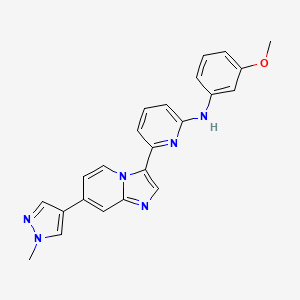
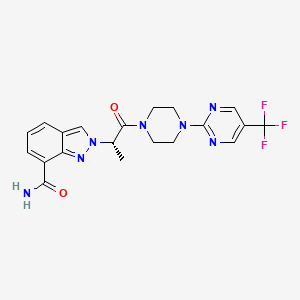
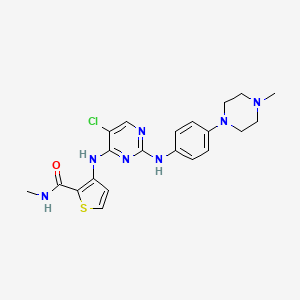
![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)
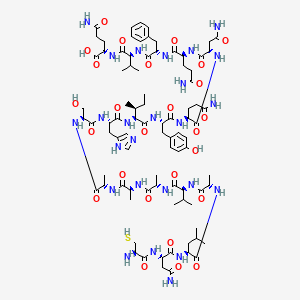
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
